molecular formula C20H11NO2 B1208603 1-Nitrobenzo(a)pyrene CAS No. 70021-42-0

1-Nitrobenzo(a)pyrene

Cat. No.: B1208603
CAS No.: 70021-42-0
M. Wt: 297.3 g/mol
InChI Key: ICKISBPYFVBVQG-UHFFFAOYSA-N
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Description

1-Nitrobenzo(a)pyrene (C20H11NO2) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in environmental health and toxicology research . As a derivative of benzo[a]pyrene, it serves as a critical model compound for investigating the metabolic activation pathways of nitro-PAHs, which are ubiquitous environmental contaminants . This compound is metabolically activated through both nitroreduction and ring-oxidation pathways, leading to the formation of DNA adducts . Research with this compound is pivotal for understanding its structure-activity relationship, direct-acting mutagenicity, and the formation of DNA adducts such as dG-1-NBaP-DE, which are key events in mutagenesis studies . The synthesis of this important carcinogen has been described in scientific literature, underscoring its value in fundamental chemical research . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use, as this material may be classified as a dangerous good for transport.

Properties

CAS No.

70021-42-0

Molecular Formula

C20H11NO2

Molecular Weight

297.3 g/mol

IUPAC Name

1-nitrobenzo[a]pyrene

InChI

InChI=1S/C20H11NO2/c22-21(23)18-10-7-12-5-6-14-11-13-3-1-2-4-15(13)16-8-9-17(18)19(12)20(14)16/h1-11H

InChI Key

ICKISBPYFVBVQG-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3

Color/Form

Orange crystals

density

1.30 at 25 °C (est)

melting_point

250-250.5 °C

Other CAS No.

70021-99-7
70021-42-0

solubility

In water, 9.3X10-4 mg/L at 25 °C (est)

Synonyms

1-NBaP
1-nitrobenzo(a)pyrene

vapor_pressure

1.1X10-10 mm Hg at 25 °C (est)

Origin of Product

United States

Scientific Research Applications

Environmental Remediation

Soil Remediation Techniques
1-Nitrobenzo(a)pyrene has been studied extensively for its removal from contaminated soils. Various methods, including biological, physical, and chemical treatments, have been evaluated for their efficacy in degrading or removing this compound:

  • Sorption Techniques : Activated carbon has shown significant promise in sorbing this compound from contaminated soils. In a study, it was found that activated carbon could remove approximately 88.1% of this compound within 16 hours . This method is favored due to its cost-effectiveness and simplicity.
  • Bioremediation : Biological methods involving microorganisms capable of degrading nitro-PAHs are being researched. These methods aim to utilize natural processes to detoxify contaminated environments, thereby reducing human exposure risks .

Toxicological Studies

Mutagenicity and Carcinogenicity
this compound is recognized as a potent mutagen and carcinogen. Research has demonstrated its ability to induce mutations in various biological models:

  • Mutagenesis in Bacterial Strains : Studies have shown that this compound acts as a mutagen for Salmonella tester strains, indicating its potential to cause genetic mutations .
  • Carcinogenic Potential in Animal Models : Research involving F344/DuCrj rats indicated that exposure to this compound resulted in significant tumor formation, further supporting its classification as a carcinogen . In another study, it was observed that while this compound did not induce skin tumors in mice, it did lead to lung tumors under specific conditions .

Analytical Methods

Detection and Quantification
The analysis of this compound in environmental samples is crucial for assessing exposure levels and risks. Various analytical techniques have been developed:

  • Mass Spectrometry : Advanced techniques such as negative ion atmospheric pressure ionization mass spectrometry have been employed to detect trace amounts of this compound with high sensitivity (detection limit as low as 0.5 pg ) .
  • Chemical Ionization Techniques : These methods enhance the detection capabilities for nitroarenes, allowing for detailed analysis of environmental samples contaminated with this compound .

Case Studies

Study ReferenceMethodFindings
Soil RemediationActivated carbon removed 88.1% of this compound from contaminated soil within 16 hours.
ToxicologyInduced mutations in Salmonella strains; carcinogenic effects observed in rat models.
Analytical ChemistryDeveloped mass spectrometry techniques with detection limits down to 0.5 pg .

Comparison with Similar Compounds

Comparison with Similar Nitro-PAHs

Structural Isomers: 1-, 3-, and 6-Nitrobenzo[a]pyrene

The positional isomers of nitro-BaP (1-NBaP, 3-NBaP, and 6-NBaP) differ in the location of the nitro group on the aromatic rings (Table 1). These structural differences significantly influence their chemical reactivity, metabolic pathways, and biological activity.

Table 1: Structural and Spectral Characteristics
Compound Nitro Group Position Key Spectral Features (¹H NMR) Reference
1-Nitrobenzo[a]pyrene C1 Singlet at 8.69 ppm (H-6); multiplets at 7.94–7.97 ppm
3-Nitrobenzo[a]pyrene C3 Distinct multiplet patterns in aromatic region (7.8–9.3 ppm)
6-Nitrobenzo[a]pyrene C6 Downfield shifts due to nitro group proximity to bay region

Mutagenicity and Metabolic Activation

Table 2: Mutagenic Activity in Salmonella typhimurium Strains
Compound TA98 (Revertants/µg) TA98NR (Nitroreductase-deficient) TA98/1,8-DNP6 (O-Acetylase-deficient) Key Metabolic Pathways
1-NBaP 18 (S9-dependent) 4 (S9-dependent) 17 (S9-dependent) Nitroreduction, epoxidation
3-NBaP 4,600 (Direct) Not reported Not reported Multiple oxidative pathways
6-NBaP Weak (S9-dependent) Non-mutagenic Non-mutagenic Nitroreduction
  • 1-NBaP: Requires nitroreduction to 1-amino-BaP and subsequent O-acetylation for mutagenic activation. Its K-region dihydrodiol metabolite (1-nitro-BaP trans-4,5-dihydrodiol) is exceptionally potent (~300 revertants/µg) .
  • 3-NBaP : Exhibits direct-acting mutagenicity (4,600 revertants/µg) without S9 activation, likely due to efficient nitroreduction to reactive intermediates .
  • 6-NBaP : Shows weak mutagenicity in TA98 and negligible activity in mammalian cells, possibly due to steric hindrance from the bay-region nitro group .

Metabolic Pathways

  • 1-NBaP: Aerobic metabolism by rat liver microsomes yields 7,8- and 9,10-dihydrodiols, while hypoxic conditions produce 1-amino-BaP . Epoxidation at the K-region (4,5-oxide) followed by hydrolysis to dihydrodiols enhances mutagenicity .
  • 3-NBaP : Undergoes regioselective oxidation at the 7,8- and 9,10-positions, forming bay-region diol-epoxides that bind DNA .

Preparation Methods

Nitration Reaction

THBaP is nitrated using sodium nitrate (NaNO₃) in a mixture of trifluoroacetic acid (TFA) and acetic anhydride at ambient temperature. This reaction selectively introduces a nitro group at the 1-position of the tetrahydro derivative. The choice of TFA as a solvent enhances electrophilic nitration by stabilizing the nitronium ion (NO₂⁺), while acetic anhydride acts as a dehydrating agent to drive the reaction forward.

Reaction Conditions:

  • Reagents: THBaP, NaNO₃, TFA, acetic anhydride.

  • Temperature: 20–25°C (ambient).

  • Duration: 24–48 hours.

The nitration yields a mixture of 1-, 3-, and 6-nitro-THBaP isomers, which are separated via column chromatography using silica gel and a non-polar eluent (e.g., hexane/ethyl acetate).

Dehydrogenation to this compound

The isolated 1-nitro-THBaP undergoes dehydrogenation using 2,3-dichloro-4,5-dicyano-1,6-benzoquinone (DDQ) in an inert solvent such as benzene or toluene. DDQ, a strong oxidizing agent, removes four hydrogen atoms from the tetrahydro rings, restoring the aromatic structure of benzo(a)pyrene.

Optimization Notes:

  • DDQ Stoichiometry: A 2:1 molar ratio of DDQ to 1-nitro-THBaP ensures complete dehydrogenation.

  • Yield: This step typically achieves >90% conversion to 1-NBaP.

Direct Nitration of Benzo(a)pyrene

An alternative approach involves the direct nitration of benzo(a)pyrene (BaP), though this method produces 1-NBaP as a minor product alongside other isomers.

Reaction Protocol

BaP is treated with a nitrating agent, such as nitric acid (HNO₃) in sulfuric acid (H₂SO₄), under controlled conditions. The electrophilic substitution favors nitro-group addition at the 6-position due to steric and electronic factors, with 1- and 3-nitro isomers forming in smaller quantities.

Challenges:

  • Isomer Separation: The crude product requires extensive chromatography to isolate 1-NBaP, resulting in low overall yields (<10%).

  • Regioselectivity: The 1-position is less accessible due to steric hindrance from adjacent aromatic rings.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods for 1-NBaP synthesis:

Parameter THBaP Nitration/Dehydrogenation Direct BaP Nitration
Starting Material 7,8,9,10-Tetrahydrobenzo(a)pyreneBenzo(a)pyrene
Key Reagents NaNO₃, TFA, DDQHNO₃, H₂SO₄
Reaction Time 48–72 hours24–48 hours
Isomer Purity >95% after chromatography<10% 1-NBaP in mixture
Overall Yield 60–70%5–10%
Advantages High regioselectivity, scalableSimpler initial setup
Disadvantages Multi-step processLow yield, difficult purification

Purification and Characterization

Chromatographic Separation

Both synthetic routes necessitate chromatographic purification to isolate 1-NBaP. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection (254 nm) is commonly employed. The elution order of nitro-BaP isomers follows: 6-nitro > 1-nitro > 3-nitro, enabling precise fraction collection.

Spectral Validation

Synthesized 1-NBaP is characterized using:

  • UV-Vis Spectroscopy: Absorbance maxima at 290 nm (nitroaromatic transition) and 365 nm (aromatic π→π* transition).

  • Mass Spectrometry (MS): Molecular ion peak at m/z 297.3 [M]⁺, consistent with the molecular formula C₂₀H₁₁NO₂.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): Distinct aromatic protons at δ 8.5–9.0 ppm (bay-region H atoms).

    • ¹³C NMR: Nitro-substituted carbon resonance at δ 148–150 ppm.

Environmental and Industrial Considerations

While laboratory synthesis dominates 1-NBaP production, environmental formation occurs via incomplete combustion of organic materials (e.g., diesel exhaust, cigarette smoke), where BaP reacts with atmospheric NOₓ species . Industrial-scale synthesis remains limited due to the compound’s toxicity and regulatory restrictions.

Q & A

Q. What analytical methods are recommended for structural characterization of 1-nitrobenzo(a)pyrene?

  • Methodological Answer : Use high-resolution NMR (e.g., 500 MHz 1^1H NMR in CDCl3_3) to confirm nitro group positioning and aromatic proton environments. GC/MS with optimized elution profiles is critical for isomer differentiation (e.g., distinguishing 1-nitro from 3- or 6-nitro isomers). Reference spectral libraries and validate against published NMR data (e.g., Fig. 6 in ) .

Q. How should researchers design toxicity assays for this compound?

  • Methodological Answer : Employ bacterial mutagenicity tests (e.g., Ames assay) with metabolic activation systems (e.g., rat liver microsomes) to assess nitro-reduction pathways. Dose-response curves should span 1 µg/plate to 5 mg/L, as lower doses may underestimate mutagenic potency . Include positive controls like benzo[a]pyrene for comparative analysis.

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation of NOx_x fumes generated during thermal decomposition. Store samples at ≤6°C in inert atmospheres to prevent degradation. Mutagenicity data require Biosafety Level 2 (BSL-2) containment .

Advanced Research Questions

Q. How does the nitro group position influence metabolic activation and mutagenicity in benzo(a)pyrene derivatives?

  • Methodological Answer : Compare regioselective metabolism using liver microsomes (rat or human) and monitor dihydrodiol-epoxide adduct formation via HPLC/fluorescence detection. For this compound, prioritize analysis of K-region dihydrodiols, which exhibit higher mutagenic activity than other isomers . Computational models (e.g., DFT) can predict reactive sites but require validation with experimental adduct profiles .

Q. What experimental strategies resolve contradictions in isomer-specific mutagenicity data?

  • Methodological Answer : Standardize metabolic activation conditions (e.g., S9 fraction concentration, NADPH cofactors) to minimize variability. Cross-validate findings using orthogonal assays: e.g., compare Ames assay results with in vitro DNA adduct quantification (e.g., 32^{32}P-postlabeling). Note that this compound’s mutagenicity in Salmonella strain TA98 is 10-fold higher than 3-nitro isomers under identical conditions .

Q. How can computational chemistry enhance understanding of this compound’s reactivity?

  • Methodological Answer : Apply DFT/B3LYP/6-311G** methods to calculate heat of formation, HOMO-LUMO gaps, and nitro group conformation effects. Compare computed stability trends (e.g., 1-nitro > 4-nitro > 2-nitro positional isomers) with experimental mutagenicity rankings. Validate with crystallographic data (e.g., CCDC 1876881 for analogous compounds) .

Q. What are best practices for synthesizing and purifying this compound?

  • Methodological Answer : Nitrate benzo(a)pyrene using HNO3_3/H2_2SO4_4 at 0°C, followed by silica gel chromatography (eluent: hexane/ethyl acetate). Monitor reaction progress via TLC and confirm purity (>95%) by GC-MS. Avoid photodegradation by storing intermediates in amber vials .

Q. How do DNA adduct profiles of this compound inform carcinogenicity mechanisms?

  • Methodological Answer : Isolate DNA adducts using enzymatic hydrolysis (e.g., micrococcal nuclease) and characterize via LC-MS/MS. Focus on dG-N2^2-adducts, which are predominant in lung and liver tissues. Compare adduct persistence with tumor incidence in rodent models .

Data Interpretation and Research Design

Q. How should researchers address gaps in ecotoxicological data for this compound?

  • Methodological Answer : Use read-across approaches with structurally related PAHs (e.g., benzo[a]pyrene) to estimate acute/chronic values for aquatic species. Prioritize testing in Daphnia magna due to data gaps, and apply quantitative structure-activity relationship (QSAR) models for risk extrapolation .

Q. What frameworks ensure rigor in formulating research questions on nitro-PAHs?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For example, a study comparing this compound’s metabolic pathways across species must justify novelty (e.g., human vs. rodent microsomes) and relevance to environmental health .

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